Mal-PEG1-PFP

Description

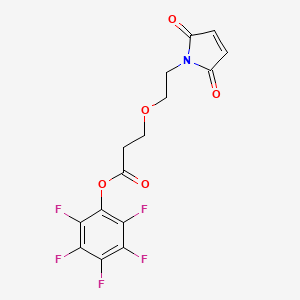

Structure

3D Structure

Properties

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 3-[2-(2,5-dioxopyrrol-1-yl)ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F5NO5/c16-10-11(17)13(19)15(14(20)12(10)18)26-9(24)3-5-25-6-4-21-7(22)1-2-8(21)23/h1-2H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKWVOGYIIBUFNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCOCCC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F5NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Mal-PEG1-PFP: A Heterobifunctional Crosslinker for Advanced Bioconjugation

Abstract

In the landscape of targeted therapeutics and advanced biomaterials, the precise and stable linkage of disparate molecular entities is paramount. Mal-PEG1-PFP, a heterobifunctional crosslinking agent, has emerged as a critical tool for researchers and drug development professionals. This guide provides a comprehensive technical overview of this compound, delving into its chemical architecture, the nuanced mechanics of its dual reactivity, and its practical applications. We will explore the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative references, offering a definitive resource for those seeking to leverage this versatile linker in their research and development endeavors.

The Molecular Architecture and Strategic Design of this compound

This compound is a meticulously designed molecule comprised of three distinct functional domains: a maleimide group, a single polyethylene glycol (PEG) spacer, and a pentafluorophenyl (PFP) ester.[1] This tripartite structure enables the sequential and specific conjugation of two different types of molecules, typically a thiol-containing molecule and an amine-containing molecule.

The Functional Domains: A Trinity of Reactivity and Stability

-

Maleimide Group: This five-membered ring is a dienophile that exhibits high reactivity and selectivity towards sulfhydryl (thiol) groups, found in cysteine residues of proteins and peptides.[1][2] The reaction, a Michael addition, forms a stable thioether bond under mild pH conditions, typically between 6.5 and 7.5.[1][3] This specificity is a cornerstone of its utility, allowing for site-specific modification of biomolecules.[2]

-

Polyethylene Glycol (PEG) Spacer: The single ethylene glycol unit (PEG1) serves multiple purposes. It enhances the aqueous solubility of the linker and the resulting conjugate, a crucial property when working with biological molecules.[1][4] Furthermore, it provides a flexible spacer arm that minimizes steric hindrance between the conjugated molecules, preserving their native conformation and function.[1]

-

Pentafluorophenyl (PFP) Ester: The PFP ester is a highly reactive moiety that readily undergoes nucleophilic acyl substitution with primary and secondary amines, forming a stable amide bond.[5][6][7] The strong electron-withdrawing nature of the five fluorine atoms on the phenyl ring renders the carbonyl carbon highly electrophilic, accelerating the reaction with amines.[1][5] A key advantage of PFP esters over other amine-reactive groups, such as N-hydroxysuccinimide (NHS) esters, is their increased stability in aqueous environments, making them less susceptible to spontaneous hydrolysis.[5][6][8][9][10]

| Domain | Functionality | Target Molecule | Optimal pH | Bond Formed |

| Maleimide | Thiol-reactive | Cysteine residues, thiolated molecules | 6.5 - 7.5[1][3] | Thioether |

| PEG1 | Hydrophilic spacer | - | - | - |

| PFP Ester | Amine-reactive | Lysine residues, primary/secondary amines | 7.0 - 9.0[1][7][11] | Amide |

Reaction Mechanisms: A Controlled and Sequential Conjugation

The utility of this compound lies in its ability to facilitate a controlled, two-step conjugation process. This is achieved by exploiting the differential pH dependencies of the maleimide-thiol and PFP ester-amine reactions.

Step 1: Thiol-Maleimide Conjugation (Michael Addition)

The first step typically involves the reaction of the maleimide group with a thiol-containing molecule. This reaction is highly efficient and specific at a pH range of 6.5-7.5.[1][3] At this pH, the thiol group is sufficiently nucleophilic to attack the double bond of the maleimide ring, while primary amines are generally protonated and less reactive, minimizing side reactions.[3]

Caption: Workflow for the initial thiol-maleimide conjugation step.

Step 2: Amine-PFP Ester Conjugation (Nucleophilic Acyl Substitution)

Following the thiol-maleimide reaction and subsequent purification to remove unreacted thiol-containing molecules, the resulting intermediate is then reacted with an amine-containing molecule. The pH of the reaction is typically raised to a range of 7.0-9.0 to deprotonate the primary amines, enhancing their nucleophilicity.[1][7][11] The amine then attacks the electrophilic carbonyl carbon of the PFP ester, leading to the formation of a stable amide bond and the release of pentafluorophenol as a byproduct.[5]

Caption: Workflow for the subsequent amine-PFP ester conjugation.

Core Applications and Experimental Protocols

The unique properties of this compound make it a valuable tool in a variety of applications, most notably in the development of Antibody-Drug Conjugates (ADCs).[1]

Antibody-Drug Conjugate (ADC) Development

ADCs are a class of targeted therapies designed to deliver potent cytotoxic agents directly to cancer cells.[12][][14] this compound is an ideal linker for creating ADCs, where a monoclonal antibody (mAb) is conjugated to a cytotoxic drug.

Experimental Protocol: Two-Step Conjugation of a Monoclonal Antibody to a Cytotoxic Drug

Materials:

-

Monoclonal Antibody (mAb) containing accessible cysteine residues.

-

Thiol-containing cytotoxic drug.

-

Conjugation Buffer: 100 mM phosphate buffer, 150 mM NaCl, pH 7.2.[15]

-

Amine-free buffer: Phosphate-buffered saline (PBS), pH 7.4.[8][15]

-

Quenching Reagent: 1 M Tris-HCl, pH 8.0.

-

Desalting columns.

Procedure:

-

Antibody Preparation:

-

If necessary, reduce disulfide bonds in the mAb to generate free thiol groups using a reducing agent like TCEP. Incubate for 30 minutes at room temperature.[16]

-

Remove the reducing agent using a desalting column equilibrated with degassed Conjugation Buffer.

-

-

Reaction of this compound with the Cytotoxic Drug (Thiol-Maleimide Reaction):

-

Dissolve the thiol-containing cytotoxic drug in Conjugation Buffer.

-

Immediately before use, dissolve this compound in a minimal amount of anhydrous DMSO.[8][15]

-

Add a 1.5 to 5-fold molar excess of the this compound solution to the cytotoxic drug solution.

-

Incubate the reaction for 1-2 hours at room temperature.

-

-

Purification of the Drug-Linker Intermediate:

-

Remove excess this compound using a desalting column or dialysis, exchanging the buffer to PBS, pH 7.4.

-

-

Conjugation to the Monoclonal Antibody (Amine-PFP Ester Reaction):

-

Add the purified drug-linker intermediate to the prepared mAb solution at a molar ratio of 5:1 to 10:1 (drug-linker:mAb).

-

Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.[9]

-

-

Quenching and Purification:

-

Quench the reaction by adding a quenching reagent (e.g., Tris-HCl) to a final concentration of 50 mM to consume any unreacted PFP esters.

-

Purify the final ADC conjugate using size-exclusion chromatography (SEC) or other appropriate chromatographic techniques to remove unreacted drug-linker and aggregated antibody.

-

-

Characterization:

-

Characterize the final ADC using techniques such as UV-Vis spectroscopy (to determine drug-to-antibody ratio, DAR), size-exclusion chromatography (for aggregation and purity), and mass spectrometry (to confirm conjugation).[17]

-

Trustworthiness and Self-Validating Systems

The protocols described are designed to be self-validating through in-process controls and final product characterization.

-

Chromatographic Monitoring: The progress of each conjugation step can be monitored by HPLC to observe the consumption of starting materials and the formation of the desired product.

-

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool to confirm the mass of the intermediate and final conjugates, thereby verifying the success of the reaction.[17]

-

Functional Assays: The biological activity of the final conjugate, such as the binding affinity of the antibody and the cytotoxicity of the drug, should be assessed to ensure that the conjugation process has not compromised their function.

Conclusion: Enabling Precision in Bioconjugation

This compound stands as a testament to the power of rational chemical design in advancing biomedical research. Its heterobifunctional nature, coupled with the stability and specificity of its reactive groups, provides a robust and reliable platform for the construction of complex biomolecular architectures. From the development of next-generation antibody-drug conjugates to the functionalization of biomaterials, this compound offers a versatile solution for researchers and drug developers seeking to push the boundaries of what is possible. By understanding the core principles of its reactivity and adhering to meticulously designed protocols, the full potential of this powerful crosslinker can be realized.

References

- The Superior Reactivity of Pentafluorophenyl Esters with Amines: An In-depth Technical Guide. Benchchem.

- This compound. Benchchem.

- Core Mechanism: The Thiol-Maleimide Reaction. Benchchem.

- Protocol: Maleimide Labeling of Protein Thiols. Biotium. 2020.

- Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide. 2024.

- The Thiol-Maleimide Reaction: A Guide. Bachem. 2022.

- Maleimide labeling of thiolated biomolecules. Bio-Synthesis. 2022.

- General Method for PEG PFP Ester Conjugation. BroadPharm.

- This compound, 1807530-08-0. BroadPharm.

- PEG PFP Ester Reagents. BroadPharm. 2022.

- Protocol: Conjugation of PFP Ester-Activated Acid to a Biomolecule in Buffer. Precise PEG.

- Pentafluorophenyl esters. Wikipedia.

- Maleimide Linkers. BroadPharm.

- This compound, 1807530-08-0. Immunomart.

- PEG PFP Ester.

- Instructions for the use of the Mal-(PEG)n-PFP Ester. BroadPharm.

- Maleimide PEG PFP, MAL-PEG-PFP. Nanocs.

- Maleimide-PEG-PFP ester (PEG1-PEGn) (CAT#: ADC-L-646). Creative Biolabs.

- Mal-PEG-PFP. Biopharma PEG.

- Top 5 Applications of PEGylated Linkers in Bioconjugation. PurePEG. 2025.

- Maleimide Linker, Maleimide PEG, Thiol Reactive Reagent. BroadPharm.

- This compound.

- This compound Ester. Precise PEG.

- Design and production of antibody PEG-conjugates for extended ocular retention. 2025.

- Multi‐arm PEG‐maleimide conjugation intermediate characterization and hydrolysis study by a selective HPLC method. Semantic Scholar.

- PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates.

- Characterization of High Molecular Weight Multi-Arm Functionalized PEG-Maleimide for Protein Conjugation by Charge-Reduction Mass Spectrometry Coupled to Two-Dimensional Liquid Chromatography. PubMed. 2020.

- Current ADC Linker Chemistry: PEG, Maleimide, Peptide, SMCC, and More. BOC Sciences.

- PFP ester PEG. AxisPharm.

- Multi-arm PEG-maleimide conjugation intermediate characterization and hydrolysis study by a selective HPLC method. PubMed. 2019.

- ADC Linkers. Biopharma PEG.

- The study of terminated PEG maleimide synthesis and modification of hemoglobin. Atlantis Press.

- Bis-PEG1-PFP ester | ADC Linker. MedchemExpress.com.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. This compound, 1807530-08-0 | BroadPharm [broadpharm.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]

- 7. Maleimide PEG PFP, MAL-PEG-PFP [nanocs.net]

- 8. broadpharm.com [broadpharm.com]

- 9. precisepeg.com [precisepeg.com]

- 10. precisepeg.com [precisepeg.com]

- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 12. mdpi.com [mdpi.com]

- 14. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 15. broadpharm.com [broadpharm.com]

- 16. biotium.com [biotium.com]

- 17. Characterization of High Molecular Weight Multi-Arm Functionalized PEG-Maleimide for Protein Conjugation by Charge-Reduction Mass Spectrometry Coupled to Two-Dimensional Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mal-PEG1-PFP Crosslinker: Structure, Reactivity, and Applications in Bioconjugation

This guide provides a comprehensive technical overview of the heterobifunctional crosslinker, Maleimide-PEG1-Pentafluorophenyl Ester (Mal-PEG1-PFP). Designed for researchers, scientists, and drug development professionals, this document delves into the molecular architecture, reaction mechanisms, and strategic applications of this versatile reagent, grounding theoretical principles in practical, field-proven insights.

Introduction: The Strategic Role of Heterobifunctional Crosslinkers in Bioconjugation

Modern therapeutic and diagnostic strategies, particularly in the realm of targeted therapies like antibody-drug conjugates (ADCs), rely on the precise and stable linkage of disparate molecular entities.[1][2] Heterobifunctional crosslinkers are the cornerstone of this endeavor, offering two distinct reactive moieties that can sequentially or simultaneously couple different functional groups on biomolecules.[3] this compound has emerged as a valuable tool in this context, providing a maleimide group for thiol-specific conjugation and a highly reactive pentafluorophenyl (PFP) ester for amine modification, all connected by a short polyethylene glycol (PEG) spacer.[4][5][6]

Deconstructing this compound: A Trifunctional Architecture for Controlled Bioconjugation

The efficacy of this compound stems from the synergistic interplay of its three core components: the maleimide, the PEG1 spacer, and the PFP ester.[4] Understanding the role of each is critical to designing successful conjugation strategies.

The Maleimide Group: A Highly Specific Thiol-Reactive Handle

The maleimide is a five-membered ring system that exhibits exceptional reactivity towards sulfhydryl (thiol) groups, such as those found in the side chains of cysteine residues in proteins.[4][7][8][]

-

Mechanism of Action: The reaction proceeds via a Michael addition, where the nucleophilic thiol attacks one of the activated double-bond carbons of the maleimide ring.[7][10] This forms a stable, covalent thioether bond.[4][8][]

-

Reaction Specificity and Causality: The high chemoselectivity of the maleimide-thiol reaction is optimal within a pH range of 6.5 to 7.5.[4][8][10] At this pH, the thiol group is sufficiently nucleophilic to react efficiently, while competing reactions with other nucleophilic groups, such as the epsilon-amino group of lysine, are minimized.[7][10] At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[10] Below pH 6.5, the reaction rate slows considerably due to the protonation of the thiol. Above pH 7.5, the maleimide ring becomes increasingly susceptible to hydrolysis, opening to form an unreactive maleamic acid, and the potential for reaction with amines increases.[3][8][10]

The PEG1 Spacer: Enhancing Solubility and Mitigating Steric Hindrance

The single ethylene glycol unit (PEG1) serves as a short, hydrophilic spacer.[4][6]

-

Functionality: This spacer enhances the aqueous solubility of the crosslinker and the resulting conjugate, which is particularly beneficial when working with hydrophobic payloads.[4][][11] It also provides a degree of conformational flexibility, minimizing steric hindrance between the conjugated molecules.[4] For applications requiring greater distance between conjugated moieties or enhanced pharmacokinetic properties, longer PEG chains (e.g., PEG4, PEG8) can be utilized.[1]

The Pentafluorophenyl (PFP) Ester: A Superior Amine-Reactive Moiety

The PFP ester is a highly activated ester used for the acylation of primary and secondary amines, such as the N-terminus of a protein or the side chain of a lysine residue.[4][12][13][14]

-

Mechanism of Action: The reaction is a nucleophilic acyl substitution.[12] The amine's lone pair of electrons attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a stable amide bond and the release of pentafluorophenol as a leaving group.[12]

-

Superior Reactivity and Stability: The high reactivity of PFP esters is a direct consequence of the strong electron-withdrawing nature of the five fluorine atoms on the phenyl ring.[4][12] This inductive effect makes the carbonyl carbon exceptionally electrophilic.[12] Crucially, PFP esters exhibit significantly greater resistance to spontaneous hydrolysis in aqueous buffers compared to their more common N-hydroxysuccinimide (NHS) ester counterparts.[13][14][15][16][17][18][19] This enhanced stability minimizes the competing hydrolysis reaction, resulting in higher conjugation efficiency and reproducibility.[16] For instance, the hydrolysis half-life of a PFP ester at pH 7.5 is approximately 4 hours, compared to just 30 minutes for an NHS ester.[4]

Strategic Considerations for Experimental Design

The heterobifunctional nature of this compound allows for two primary conjugation strategies: a two-step sequential process or a one-step reaction. The choice is dictated by the specific biomolecules and the desired outcome.

Sequential Conjugation: The Gold Standard for Control

A two-step protocol is generally preferred for maximizing specificity and yield.[3]

-

Amine Reaction First: The PFP ester is reacted with the amine-containing molecule (e.g., an antibody) at a pH of 7.2-8.5.[3][4][14]

-

Purification: Excess crosslinker is removed via a desalting column or dialysis.[3] This step is critical to prevent unintended cross-linking in the subsequent step.

-

Thiol Reaction: The maleimide-activated molecule is then reacted with the thiol-containing molecule at pH 6.5-7.5.[3][4]

This sequence is often chosen because the PFP ester is more susceptible to hydrolysis at higher pH than the maleimide group.[3] Reacting the PFP ester first under its optimal conditions, followed by the maleimide reaction at a lower pH, preserves the integrity of both reactive groups.

Stability of the Thioether Linkage: A Critical Evaluation

While the thioether bond formed from the maleimide-thiol reaction is generally considered stable, it is susceptible to a retro-Michael reaction, especially in the presence of other thiols like glutathione in vivo.[1][20][21][22] This can lead to deconjugation and potential off-target effects.[1][22] Strategies to mitigate this include:

-

Hydrolysis of the Succinimide Ring: Intentionally hydrolyzing the succinimide ring of the conjugate after formation can stabilize the linkage and prevent thiol exchange.[20][21]

-

Alternative Chemistries: For applications demanding absolute stability, alternative thiol-reactive chemistries or linkers designed to form more stable structures, such as a thiazine, may be considered.[23]

Quantitative Data and Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₁₀F₅NO₅ | [4][24][25] |

| Molecular Weight | 379.24 g/mol | [4][24][25] |

| Optimal pH (Maleimide) | 6.5 - 7.5 | [3][4][8] |

| Optimal pH (PFP Ester) | 7.0 - 9.0 | [3][4][17] |

| PFP Ester Hydrolysis Half-life (pH 7.5) | ~4 hours | [4] |

| Maleimide-Thiol Reaction Efficiency | >80% at 25°C within 2 hours | [4] |

Visualizing the Chemistry: Diagrams and Workflows

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Reaction Mechanism: Sequential Conjugation

Caption: Workflow for two-step sequential bioconjugation.

Experimental Protocols: A Self-Validating System

The following protocol outlines a general, self-validating procedure for the two-step conjugation of a thiol-containing small molecule payload to an antibody.

Materials and Reagents

-

Antibody (Protein-NH₂) in an amine-free buffer (e.g., PBS, pH 7.2-7.4).[13][17]

-

This compound crosslinker.[3]

-

Thiol-containing payload (Payload-SH).

-

Thiol-free reaction buffer, pH 6.5-7.5 (e.g., phosphate buffer with 1-5 mM EDTA).[3]

-

Quenching reagent (e.g., Tris buffer).[14]

-

Analytical equipment (SDS-PAGE, HPLC, Mass Spectrometry).[4][14]

Step 1: Maleimide Activation of the Antibody (PFP Ester Reaction)

-

Preparation: Bring the vial of this compound to room temperature before opening to prevent moisture condensation.[3][13][17] Prepare a fresh 10-100 mM stock solution of this compound in anhydrous DMSO or DMF immediately before use.[3][14] Do not store the reagent in solution.[3][13][17]

-

Reaction Setup: Adjust the antibody concentration to 1-10 mg/mL in reaction buffer (pH 7.2-8.5).[14][26]

-

Initiation: Add a 5- to 50-fold molar excess of the this compound stock solution to the antibody solution while gently stirring.[4][14] The final concentration of organic solvent should ideally be below 10%.[3]

-

Incubation: Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.[3][14]

-

Validation Point 1 (Optional): Analyze a small aliquot of the reaction mixture by mass spectrometry to confirm the mass shift corresponding to the addition of the linker minus the PFP group. The expected mass shift for Mal-PEG1 is +211.19 Da.

-

Purification: Remove excess, unreacted this compound and the pentafluorophenol byproduct using a desalting column equilibrated with thiol-free reaction buffer (pH 6.5-7.5).[3] This step is crucial for preventing the labeling of the Payload-SH in the next step.

Step 2: Conjugation of Thiol-Payload (Maleimide Reaction)

-

Preparation: If the Payload-SH is in a buffer containing other thiols (like DTT), it must be exchanged into the thiol-free reaction buffer.[8] Note: TCEP is a non-thiol reducing agent and does not need to be removed before a maleimide reaction.[8]

-

Reaction Setup: Immediately combine the purified maleimide-activated antibody with the Payload-SH. Use a molar ratio consistent with the desired final drug-to-antibody ratio (DAR), typically starting with a 1.5- to 5-fold molar excess of payload over available maleimide sites.

-

Incubation: Incubate for 2 hours at room temperature or overnight at 4°C.[26][27] The reaction should be protected from light if the payload is light-sensitive.[27]

-

Quenching (Optional): Quench any unreacted maleimide groups by adding a thiol-containing reagent like cysteine or N-acetylcysteine.

-

Final Purification: Purify the final antibody-drug conjugate from excess payload and other reaction components using an appropriate method, such as size exclusion chromatography (SEC), hydrophobic interaction chromatography (HIC), or dialysis.

-

Validation Point 2 (Final Characterization): Characterize the final conjugate to determine the DAR and confirm its purity and integrity.

-

SDS-PAGE: Expect a band shift corresponding to the mass of the conjugated payload.[4]

-

HIC-HPLC: Can be used to separate species with different DARs, providing an average DAR and a measure of heterogeneity.

-

LC-MS (Intact or Reduced): Provides precise mass information to confirm the identity of the conjugate and determine the DAR.[4]

-

Conclusion: A Versatile and Reliable Tool for Bioconjugation

This compound is a powerful heterobifunctional crosslinker that offers a reliable and efficient method for conjugating amine- and thiol-containing molecules. Its superior PFP ester chemistry provides a distinct advantage over NHS esters in terms of hydrolytic stability, leading to more efficient and reproducible conjugations. By understanding the specific reactivity of each functional group and implementing controlled, sequential reaction protocols, researchers can leverage this compound to construct well-defined bioconjugates for a wide array of applications, from fundamental research to the development of next-generation targeted therapeutics.[4][][28][29]

References

- The Superior Reactivity of Pentafluorophenyl Esters with Amines: An In-depth Technical Guide. Benchchem.

- This compound. Benchchem.

- Long-Term Stabilization of Maleimide–Thiol Conjugates. Bioconjugate Chemistry.

- Long-term stabilization of maleimide-thiol conjugates. PubMed.

- Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure. PubMed.

- Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide. Benchchem. (2024-09-24).

- Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody–Maytansinoid Conjugates. Bioconjugate Chemistry - ACS Publications.

- Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Angewandte Chemie.

- Sulfhydryl-Reactive Crosslinker Chemistry. Thermo Fisher Scientific - US.

- PEG PFP Ester Reagents. BroadPharm. (2022-01-18).

- Protocol: Maleimide Labeling of Protein Thiols. Biotium. (2020-08-11).

- Pentafluorophenyl esters. Wikipedia.

- Control of reactivity of constitutional isomers of pentafluorophenyl ethynylbenzoates for the synthesis of functional poly(phenylacetylenes). Polymer Chemistry (RSC Publishing).

- Amine-Reactive Labeling with Pentafluorophenyl (PFP) Esters: Application Notes and Protocols. Benchchem.

- Maleimide Reaction Chemistry. Vector Labs.

- Protocol: Conjugation of PFP Ester-Activated Acid to a Biomolecule in Buffer. Precise PEG.

- Conjugation Protocol for Thiol Reactive (Maleimide) Dyes. Tocris Bioscience.

- Maleimide Linkers. BroadPharm.

- Instructions for the use of the Mal-(PEG)n-PFP Ester. BroadPharm.

- General Method for PEG PFP Ester Conjugation. BroadPharm.

- Organic & Biomolecular Chemistry. RSC Publishing. (2025-06-05).

- This compound, 1807530-08-0. BroadPharm.

- Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution. Penn State Research Database. (2025-06-05).

- PEG PFP Ester. Click Chemistry Tools.

- Top 5 Applications of PEGylated Linkers in Bioconjugation. PurePEG. (2025-07-01).

- Mal-PEG-PFP. Biopharma PEG.

- This compound Ester. Precise PEG.

- This compound. AAT Bioquest.

- An In-depth Technical Guide to Labeling with Mal-PEG1-Boc: Core Principles and Protocols. Benchchem.

- Protocol for maleimide-PEG coupling to a protein containing a single cysteine residue? ResearchGate. (2020-07-29).

- Maleimide PEG PFP, MAL-PEG-PFP. Nanocs.

- Maleimide(-MAL) PEG. BOC Sciences.

- Mal-PEG4-OH in Bioconjugation: A Comparative Guide to Applications and Alternatives. Benchchem.

- Propargyl-PEG1-SS-PEG1-PFP ester | ADC Linker. MedchemExpress.com.

- Introduction to Polyethylene Glycol Maleimide (PEG-MAL). Creative PEGWorks.

- ADC Linkers. Biopharma PEG.

- The study of terminated PEG maleimide synthesis and modification of hemoglobin. Atlantis Press.

- PFP ester PEG. AxisPharm.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 4. benchchem.com [benchchem.com]

- 5. Maleimide Linkers | BroadPharm [broadpharm.com]

- 6. This compound, 1807530-08-0 | BroadPharm [broadpharm.com]

- 7. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 8. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - UK [thermofisher.com]

- 10. vectorlabs.com [vectorlabs.com]

- 11. precisepeg.com [precisepeg.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. broadpharm.com [broadpharm.com]

- 14. precisepeg.com [precisepeg.com]

- 15. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. broadpharm.com [broadpharm.com]

- 18. pubs.rsc.org [pubs.rsc.org]

- 19. pure.psu.edu [pure.psu.edu]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. d-nb.info [d-nb.info]

- 23. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. precisepeg.com [precisepeg.com]

- 25. labsolu.ca [labsolu.ca]

- 26. pdf.benchchem.com [pdf.benchchem.com]

- 27. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]

- 28. precisepeg.com [precisepeg.com]

- 29. purepeg.com [purepeg.com]

Mal-PEG1-PFP mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of Mal-PEG1-PFP

This compound (Maleimide-Polyethylene Glycol-Pentafluorophenyl Ester) is a heterobifunctional crosslinker integral to the fields of bioconjugation and drug development. Its unique tripartite structure, consisting of a thiol-reactive maleimide, a single polyethylene glycol (PEG) spacer, and an amine-reactive pentafluorophenyl (PFP) ester, enables the precise and efficient covalent linkage of diverse molecular entities. This guide provides a comprehensive examination of the core mechanism of action of this compound, detailing the specific chemistries of its reactive termini and the functional contribution of its PEG spacer. Authored for researchers, scientists, and drug development professionals, this document synthesizes established chemical principles with practical, field-proven insights to facilitate the strategic application of this versatile reagent in creating complex biomolecular constructs such as antibody-drug conjugates (ADCs).

Introduction: The Architectural Logic of a Heterobifunctional Crosslinker

The rational design of complex bioconjugates, such as ADCs, hinges on the ability to covalently link distinct molecular components with high specificity and stability. Heterobifunctional crosslinkers are indispensable tools in this endeavor, providing a molecular bridge with two different reactive groups, each designed to target a specific functional group on a biomolecule or small molecule payload. This compound exemplifies this design philosophy, offering a strategic solution for conjugating thiol-containing molecules (e.g., proteins with cysteine residues) to amine-containing molecules (e.g., lysine residues on another protein or a small molecule drug).[1][2]

The architecture of this compound can be dissected into three key functional domains:

-

Maleimide Group: A thiol-reactive moiety for specific conjugation to sulfhydryl groups.[1]

-

Pentafluorophenyl (PFP) Ester: A highly reactive group for efficient conjugation to primary and secondary amines.[3]

-

PEG1 Spacer: A single polyethylene glycol unit that enhances solubility and provides spatial separation between the conjugated molecules.[1][4]

This guide will elucidate the mechanism of action by which each of these components contributes to the overall functionality of the crosslinker, providing a foundational understanding for its application in advanced bioconjugation strategies.

The Core Mechanism of Action: A Tale of Two Reactions

The utility of this compound lies in its capacity to orchestrate two distinct and highly specific chemical reactions. The sequence of these reactions can be controlled to achieve the desired final conjugate, typically in a two-step process to avoid self-conjugation or unwanted side reactions.

The Thiol-Maleimide Reaction: A Michael Addition for Cysteine Targeting

The conjugation of the maleimide group to a thiol-containing molecule proceeds via a Michael addition reaction.[5][6] In this mechanism, the nucleophilic thiol group attacks one of the electron-deficient carbon atoms of the maleimide's carbon-carbon double bond. This results in the formation of a stable, covalent thioether bond, specifically a thiosuccinimide linkage.[6][7]

This reaction is highly chemoselective for thiols within a pH range of 6.5 to 7.5.[7][8] At a neutral pH of 7.0, the reaction rate of a maleimide with a thiol is approximately 1,000 times faster than its reaction with an amine.[6][7] This high degree of specificity makes the maleimide group an ideal choice for targeting cysteine residues in proteins and peptides.[9]

Diagram of the Thiol-Maleimide Reaction:

Caption: Michael addition of a thiol to a maleimide forms a stable thioether bond.

Causality Behind Experimental Choices: The optimal pH range of 6.5-7.5 is critical for maintaining the chemoselectivity of the maleimide group for thiols.[7] Below pH 6.5, the protonation of the thiol group reduces its nucleophilicity, slowing the reaction rate.[6] Above pH 7.5, the maleimide group becomes increasingly susceptible to reaction with primary amines, such as the side chain of lysine, and the rate of hydrolysis of the maleimide ring also increases, leading to a loss of reactivity.[7][8]

Stability of the Thioether Linkage: While the thioether bond formed is generally stable, it can be susceptible to a retro-Michael reaction, particularly in the presence of other thiols, which can lead to payload exchange in vivo.[7][10][11] This has been a significant consideration in the development of antibody-drug conjugates. However, subsequent hydrolysis of the succinimide ring in the thioether adduct can occur, leading to a ring-opened product that is significantly more stable and resistant to this exchange.[10][11] Some modern strategies even involve intentionally promoting this hydrolysis to enhance the long-term stability of the conjugate.[10][11][12][13]

The PFP Ester-Amine Reaction: An Efficient Amide Bond Formation

The pentafluorophenyl (PFP) ester is a highly reactive moiety that readily undergoes nucleophilic acyl substitution with primary and secondary amines to form a stable amide bond.[3][14] The exceptional reactivity of the PFP ester is attributed to the strong electron-withdrawing nature of the five fluorine atoms on the phenyl ring, which makes the pentafluorophenol a very good leaving group.[15]

Superiority over NHS Esters: PFP esters offer several advantages over the more traditional N-hydroxysuccinimide (NHS) esters. The most notable of these is their enhanced stability towards hydrolysis in aqueous media.[15][16][17][18] NHS esters are notoriously prone to rapid hydrolysis, especially at the slightly basic pH values (pH 7.2-8.5) typically required for efficient amine acylation.[15][16] This competing hydrolysis reaction reduces the yield of the desired conjugate and necessitates the use of a larger excess of the labeling reagent.[15] PFP esters, being less susceptible to hydrolysis, provide a wider window for the conjugation reaction and often lead to higher overall yields.[3][15][16]

| Feature | PFP Ester | NHS Ester |

| Hydrolytic Stability | Less susceptible to spontaneous hydrolysis[15][16] | Highly susceptible to hydrolysis, especially at pH > 8[15] |

| Optimal Reaction pH | 7.0 - 9.0[1][15] | 7.2 - 8.5[15] |

| Reactivity | High, with a better balance of reactivity and stability[15] | Very high, but competes with rapid hydrolysis[15] |

| Byproduct | Pentafluorophenol (less nucleophilic)[15] | N-hydroxysuccinimide |

Diagram of the PFP Ester-Amine Reaction:

Caption: Nucleophilic attack of an amine on the PFP ester forms a stable amide bond.

Causality Behind Experimental Choices: The reaction is typically performed at a pH between 7.0 and 9.0 to ensure that the primary amine is sufficiently deprotonated and thus nucleophilic.[1][8] While PFP esters are more stable than NHS esters, they are still moisture-sensitive and should be dissolved in an anhydrous organic solvent like DMSO or DMF immediately before being added to the aqueous reaction buffer.[3][8][19]

The Role of the PEG1 Spacer: More Than Just a Linker

The single polyethylene glycol (PEG) unit in this compound, while seemingly simple, plays a crucial role in the overall performance of the crosslinker.[1][4] PEG spacers are widely used in bioconjugation for their favorable physicochemical properties.[20][21][22]

-

Enhanced Solubility: The hydrophilic nature of the PEG spacer can improve the aqueous solubility of the crosslinker and the resulting bioconjugate, which is particularly beneficial when working with hydrophobic payloads.[4][22][23]

-

Reduced Steric Hindrance: The PEG spacer provides a flexible extension that physically separates the two conjugated molecules, which can minimize steric hindrance and help to preserve the biological activity of the biomolecules.[1][22]

-

Improved Pharmacokinetics: In the context of therapeutic agents, PEGylation is a well-established strategy to increase the hydrodynamic radius of a molecule, which can reduce renal clearance and extend its circulation half-life.[4][21] While a single PEG unit has a modest effect, it contributes to the overall desired physicochemical properties of the final conjugate.

Practical Application: A Two-Step Conjugation Workflow

To achieve a specific heteroconjugate (e.g., Protein A to Protein B), a two-step reaction protocol is generally employed to prevent the formation of homodimers.[8]

Diagram of a Two-Step Conjugation Workflow:

Caption: A typical two-step workflow for heterobifunctional crosslinking.

Detailed Experimental Protocol: Conjugation of an Amine-Containing Protein to a Thiol-Containing Protein

This protocol is a generalized procedure and may require optimization for specific applications.

Materials:

-

Amine-containing protein (Protein-NH2)

-

Thiol-containing protein (Protein-SH)

-

This compound

-

Anhydrous DMSO or DMF

-

Reaction Buffer: 100 mM phosphate buffer, 150 mM NaCl, pH 7.2-7.5 (amine- and thiol-free)

-

Desalting column

Procedure:

-

Preparation of Reagents:

-

Step 1: Activation of Protein-NH2 with this compound:

-

Removal of Excess Crosslinker:

-

Remove unreacted this compound from the activated protein solution using a desalting column equilibrated with the Reaction Buffer.[8] This step is crucial to prevent the crosslinking of the thiol-containing protein in the next step.

-

-

Step 2: Conjugation to Protein-SH:

-

Immediately add the thiol-containing Protein-SH to the purified, maleimide-activated Protein-NH2. The molar ratio of the two proteins should be optimized for the desired final product.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.[24]

-

-

Purification of the Final Conjugate:

-

The final conjugate can be purified from unreacted proteins and other byproducts using appropriate chromatography techniques, such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).

-

Analytical Characterization of the Conjugate

The successful formation of the desired conjugate and its purity should be confirmed using a suite of analytical techniques.[25]

-

SDS-PAGE: To visualize the formation of a higher molecular weight product.

-

High-Performance Liquid Chromatography (HPLC): Techniques such as size-exclusion (SEC-HPLC), reverse-phase (RP-HPLC), and hydrophobic interaction chromatography (HIC) can be used to separate and quantify the conjugate, unreacted starting materials, and byproducts.[25]

-

Mass Spectrometry (MS): To confirm the molecular weight of the final conjugate and to determine the drug-to-antibody ratio (DAR) in the case of ADCs.[14][25][26]

Conclusion

This compound is a powerful and versatile heterobifunctional crosslinker that enables the precise construction of complex bioconjugates. Its mechanism of action is based on the well-defined and highly specific reactions of its maleimide and pentafluorophenyl ester termini with thiols and amines, respectively. The superior hydrolytic stability of the PFP ester compared to traditional NHS esters offers a significant advantage in achieving higher conjugation efficiencies. The integrated PEG1 spacer further enhances the utility of this reagent by improving solubility and providing spatial separation. A thorough understanding of the underlying chemical principles and the careful optimization of reaction parameters, as outlined in this guide, are essential for leveraging the full potential of this compound in the development of next-generation therapeutics and research tools.

References

- ResearchGate. (2021, May 5). Bioconjugation Discussion: Reasons for Choosing NHS, TFP, or PFP esters for conjugating to amines.

- Baldwin, A. D., & Kiick, K. L. (2015). Long-term stabilization of maleimide-thiol conjugates. Bioconjugate Chemistry, 26(2), 129-136.

- American Chemical Society Publications. (2015). Long-Term Stabilization of Maleimide–Thiol Conjugates. Bioconjugate Chemistry.

- Huang, W., Wu, X., Cao, Y., et al. (2019). Maleimide–thiol adducts stabilized through stretching. Nature Chemistry, 11(4), 310-319.

- Martínez-Jothar, L., Barendregt, A., de la Fuente, A., et al. (2018). Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting. Journal of Controlled Release, 282, 101-109.

- Bio-Synthesis. (2022, May 3). Maleimide labeling of thiolated biomolecules.

- Streb, J., & Wagner, E. (2015). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Angewandte Chemie International Edition, 54(43), 12693-12696.

- AxisPharm. (2024, September 24). PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation.

- Huang, W., Wu, X., Cao, Y., et al. (2019). Maleimide-thiol adducts stabilized through stretching. Nature Chemistry, 11(4), 310-319.

- Royal Society of Chemistry. (2021). Chapter 9: The Use of Uniform PEG Compounds in the Design of ADCs. In Antibody-Drug Conjugates.

- American Chemical Society Publications. (2026, January 9). Combinatorial Synthesis of Protein–Polymer Conjugates by Postpolymerization Modification of Poly(pentafluorophenyl acrylate)s. ACS Omega.

- Wikipedia. (n.d.). Pentafluorophenyl esters.

- Royal Society of Chemistry. (2025, June 5). An electrochemical coupling between carboxylic acids and pentafluorophenol. Organic & Biomolecular Chemistry.

- ResearchGate. (2020, July 29). Protocol for maleimide-PEG coupling to a protein containing a single cysteine residue?.

- Reddit. (2024, April 1). synthesis of active esters using pentafluorophenol.

- Nanocs. (n.d.). Maleimide PEG PFP, MAL-PEG-PFP.

- ResearchGate. (2019, June 7). Analysis and characterization of protein-drug conjugates?.

- Immunomart. (n.d.). This compound ester.

- Wang, S., Gucinski, A., Guttman, M., & Guttman, A. (2020). Characterization of High Molecular Weight Multi-Arm Functionalized PEG-Maleimide for Protein Conjugation by Charge-Reduction Mass Spectrometry Coupled to Two-Dimensional Liquid Chromatography. Analytical Chemistry, 92(12), 8584-8590.

- Biopharma PEG. (n.d.). ADC Linkers.

- Xi'an Confluore Biological Technology Co., Ltd. (n.d.). PEG PFP Ester Protocol.

- Schuster, R. J., Ahner, J., Tober, K., & Hail, M. E. (n.d.). Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates.

- ResearchGate. (2025, August 6). Structural characterization of protein–polymer conjugates. I. Assessing heterogeneity of a small PEGylated protein and mapping conjugation sites using ion exchange chromatography and top-down tandem mass spectrometry.

- Biopharma PEG. (n.d.). Mal-PEG-PFP.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Maleimide PEG PFP, MAL-PEG-PFP [nanocs.net]

- 3. broadpharm.com [broadpharm.com]

- 4. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 5. bachem.com [bachem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. vectorlabs.com [vectorlabs.com]

- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 9. Maleimide labeling of thiolated biomolecules [biosyn.com]

- 10. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Maleimide–thiol adducts stabilized through stretching | Semantic Scholar [semanticscholar.org]

- 13. Maleimide-thiol adducts stabilized through stretching - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]

- 19. broadpharm.com [broadpharm.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. chempep.com [chempep.com]

- 22. precisepeg.com [precisepeg.com]

- 23. books.rsc.org [books.rsc.org]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. researchgate.net [researchgate.net]

- 26. enovatia.com [enovatia.com]

A-Z Guide to Maleimide-Thiol Conjugation: Mechanism, Optimization, and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

The conjugation of maleimides to thiol-containing molecules is a cornerstone of modern bioconjugation, prized for its efficiency and high degree of selectivity.[1] This technical guide provides an in-depth exploration of the maleimide-thiol reaction, grounded in its core Michael addition mechanism. We will dissect the critical parameters governing the reaction, including the nuanced role of pH and buffer selection, and provide actionable strategies to mitigate common side reactions such as hydrolysis and adduct reversal.[2][3] This guide offers field-proven protocols and expert insights to empower researchers in drug development and other scientific disciplines to harness this powerful chemistry, ensuring the creation of stable, well-defined bioconjugates for therapeutic and diagnostic applications.[4][5]

Introduction: The Power of Selective Bioconjugation

In the landscape of targeted therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs), the ability to covalently link a payload—be it a cytotoxic drug, a fluorescent dye, or a PEG molecule—to a specific site on a biomolecule is paramount.[4][6] The maleimide-thiol reaction has emerged as a dominant strategy for this purpose due to its rapid kinetics and, most importantly, its high chemoselectivity for the sulfhydryl group of cysteine residues under mild, physiological conditions.[1][3] This specificity allows for precise control over the conjugation site, leading to more homogeneous and pharmacologically predictable products.[] This guide will provide the foundational knowledge and practical steps necessary to master this essential bioconjugation technique.

The Chemistry of Maleimide-Thiol Conjugation

The Core Mechanism: A Michael Addition Reaction

The reaction between a maleimide and a thiol is a classic example of a Michael addition.[8][9] The process is driven by the electron-deficient nature of the carbon-carbon double bond within the maleimide ring, which is activated by the two adjacent carbonyl groups.[10] The reaction proceeds via the nucleophilic attack of a thiol group on one of these carbons, resulting in the formation of a stable, covalent thioether bond.[1][]

The key reactive species on the thiol side is the deprotonated form, the thiolate anion (S⁻) , which is a much stronger nucleophile than the protonated thiol (SH). The concentration of this reactive thiolate is highly dependent on the pH of the reaction medium and the pKa of the specific thiol group.[12][13]

Diagram: Maleimide-Thiol Reaction Mechanism

Caption: The two-step mechanism of maleimide-thiol conjugation.

Kinetics and Critical Reaction Parameters

The success and specificity of the conjugation hinge on careful control of several key parameters.

The Critical Role of pH

The reaction pH is the most critical factor influencing both the rate and selectivity of the maleimide-thiol conjugation.[14]

-

Optimal Range (pH 6.5-7.5): This range offers the best compromise between reaction rate and specificity.[2][3] It is high enough to ensure a sufficient concentration of the reactive thiolate anion for an efficient reaction but low enough to minimize side reactions.[15]

-

Below pH 6.5: The concentration of the thiolate anion decreases significantly, leading to a much slower reaction rate.[16]

-

Above pH 7.5: The reaction becomes less specific. The maleimide group can begin to react with primary amines, such as the side chain of lysine residues.[2][15] Furthermore, the rate of maleimide ring hydrolysis increases substantially at higher pH, rendering the maleimide inactive.[2]

At a neutral pH of 7.0, the reaction rate with thiols is approximately 1,000 times faster than with amines, highlighting the remarkable chemoselectivity within the optimal window.[2][3]

Data Presentation: pH Influence on Reaction Components

| pH Value | Relative [Thiolate] | Thiol-Maleimide Rate | Maleimide Hydrolysis Rate | Amine Reactivity | Overall Recommendation |

| 5.5 | Low | Very Slow | Minimal | Negligible | Not Recommended |

| 6.5 | Moderate | Moderate | Low | Very Low | Good Starting Point |

| 7.0 | Good | Fast | Moderate | Very Low | Optimal |

| 7.5 | High | Very Fast | Increasing | Low | Use with Caution |

| 8.5 | Very High | Very Fast | High | Significant | Not Recommended |

Buffer Selection and Reagents

-

Recommended Buffers: Phosphate-buffered saline (PBS), HEPES, and Tris buffers are commonly used, provided they are at the correct pH (7.0-7.5).[1][17] Buffers should be degassed to prevent oxidation of free thiols into disulfide bonds, which are unreactive with maleimides.[17]

-

Reducing Agents: Cysteine residues in proteins often exist as disulfide bridges.[8] To make them available for conjugation, a reducing agent is required.

-

TCEP (tris(2-carboxyethyl)phosphine): This is the ideal choice as it is highly effective and, because it does not contain a thiol group itself, does not need to be removed prior to adding the maleimide reagent.[18][19]

-

DTT (dithiothreitol): If DTT is used, it is critical to remove it completely (e.g., via dialysis or a desalting column) before introducing the maleimide, as it will compete for reaction sites.[18][19]

-

Challenges and Mitigation: Side Reactions and Stability

While robust, the maleimide-thiol linkage is not without its vulnerabilities. Understanding and addressing these is key to producing stable, effective conjugates.

Maleimide Hydrolysis

The maleimide ring can be opened by hydrolysis, especially at pH values above 7.5, forming an unreactive maleamic acid.[2] If this occurs before the thiol conjugation, the labeling reaction will fail. Therefore, aqueous solutions of maleimide-activated compounds should always be prepared immediately before use and stored in anhydrous solvents like DMSO or DMF.[2][20]

The Retro-Michael Reaction and Adduct Stability

The thioether bond formed in the initial conjugation is susceptible to a retro-Michael reaction , where the reaction reverses.[15][21] In a biological environment rich in thiols like glutathione, this can lead to the transfer of the payload to other molecules, causing off-target effects and reducing therapeutic efficacy.[15][22] This is a major concern for the long-term stability of ADCs.[5][23]

Strategies to Enhance Stability:

-

Post-Conjugation Hydrolysis: The stability of the conjugate can be dramatically improved by intentionally hydrolyzing the thiosuccinimide ring after the thioether bond has formed.[21][24] This ring-opened product is highly resistant to the retro-Michael reaction.[5][25] This can be achieved by incubating the conjugate at a slightly elevated pH (e.g., pH 9) or by designing "self-hydrolyzing" maleimides with electron-withdrawing groups that accelerate this stabilizing hydrolysis at physiological pH.[21][24][25]

-

Thiazine Rearrangement: When conjugating to a peptide or protein with an N-terminal cysteine, the initial adduct can undergo a rearrangement to form a highly stable six-membered thiazine ring.[9][26] This rearrangement is promoted under basic conditions and results in a linker that is significantly less prone to thiol exchange.[26][27]

Experimental Protocol: Protein Conjugation with a Maleimide Dye

This protocol provides a generalized, self-validating workflow for labeling a thiol-containing protein.

Diagram: Experimental Workflow

Caption: Standard workflow for maleimide-thiol protein conjugation.

Step-by-Step Methodology

-

Reagent and Buffer Preparation:

-

Protein Preparation and Disulfide Reduction:

-

Dissolve the protein containing cysteine residues in the degassed conjugation buffer to a final concentration of 1-10 mg/mL.[1][8]

-

To reduce disulfide bonds, add a 10- to 100-fold molar excess of TCEP.[8][18]

-

Incubate the solution for 30-60 minutes at room temperature under an inert gas atmosphere (e.g., nitrogen).[1]

-

-

Conjugation Reaction:

-

Add the maleimide stock solution to the reduced protein solution. A starting molar ratio of 10:1 to 20:1 (maleimide:protein) is recommended, but this should be optimized.[8][20]

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light if using a fluorescent maleimide.[1][18]

-

-

Purification of the Conjugate:

-

Remove excess, unreacted maleimide reagent and TCEP using a suitable method such as size-exclusion chromatography (SEC), gel filtration, or dialysis against the conjugation buffer.[1]

-

-

Characterization and Validation:

-

Degree of Labeling (DOL): Calculate the ratio of dye-to-protein by measuring the absorbance at 280 nm (for the protein) and the maximum absorbance wavelength of the dye (e.g., ~495 nm for FITC).[18][20] A correction factor must be applied to the A280 reading to account for the dye's absorbance at that wavelength.[18]

-

Purity and Integrity: Confirm successful conjugation and assess purity using SDS-PAGE (a shift in molecular weight should be visible) and Mass Spectrometry (to confirm the exact mass of the conjugate).[]

-

Conclusion

The maleimide-thiol reaction is a powerful and versatile tool in the arsenal of the drug development professional and research scientist. Its high selectivity and efficiency make it ideal for creating precisely defined bioconjugates. However, achieving optimal results requires a deep understanding of the underlying mechanism and the factors that influence it. By carefully controlling pH, selecting appropriate reagents, and implementing strategies to ensure long-term stability, researchers can confidently produce robust and reliable conjugates for a wide range of cutting-edge applications, from targeted cancer therapies to advanced molecular imaging.[3][28]

References

- BenchChem Technical Support Team. (2025). Core Mechanism: The Thiol-Maleimide Reaction. BenchChem. URL

- Riccio, D. J., et al. (n.d.). Control of thiol-maleimide reaction kinetics in PEG hydrogel networks. Northeastern University. URL

- Bachem. (2022). The Thiol-Maleimide Reaction: A Guide. Bachem. URL

- Vector Labs. (n.d.). Maleimide Reaction Chemistry. Vector Labs. URL

- Baldwin, A. D., & Kiick, K. L. (2014). Long-Term Stabilization of Maleimide–Thiol Conjugates.

- BroadPharm. (2024).

- Konkolewicz, D., et al. (2015). Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity. Polymer Chemistry. URL

- Phelps, E. A., & García, A. J. (2016). Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks. Biomacromolecules. URL

- Uria, L. A., & Bernardes, G. J. L. (2018). Covalent Modification of Biomolecules through Maleimide-Based Labeling Strategies.

- Ravasco, J. M. J. M., et al. (2019). Bioconjugation with Maleimides: A Useful Tool for Chemical Biology.

- Ravasco, J. M. J. M., et al. (2018). Bioconjugation with Maleimides: A Useful Tool for Chemical Biology. Chemistry. URL

- Lyon, R. P., et al. (2014). Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates.

- Uria, L. A., & Bernardes, G. J. L. (2018).

- Lyon, R. P., et al. (2014). Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates.

- BenchChem. (2025).

- BenchChem. (n.d.).

- Bednar, R. A., & Lott, J. A. (1987). Reactivity and pH dependence of thiol conjugation to N-ethylmaleimide: detection of a conformational change in chalcone isomerase. Biochemistry. URL

- Tocris Bioscience. (n.d.). Conjugation Protocol for Thiol Reactive (Maleimide) Dyes. Tocris Bioscience. URL

- Kagey, M. H., et al. (2016). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting.

- ResearchGate. (n.d.). Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks.

- BenchChem. (2025).

- Bar-Shalom, D., et al. (2023). Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure. Journal of Peptide Science. URL

- Lumiprobe. (n.d.).

- UCL Discovery. (n.d.).

- Bar-Shalom, D., et al. (2023). Sequence sensitivity and pH dependence of maleimide conjugated N-terminal cysteine peptides to thiazine rearrangement. Journal of Peptide Science. URL

- Alfa Chemistry. (n.d.). Guidelines for Protein/Antibody Labeling with Maleimide Dyes. Alfa Chemistry. URL

- ResearchGate. (n.d.). Minireview: Addressing the retro-Michael instability of maleimide bioconjugates.

- Kagey, M. H., et al. (2016). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Angewandte Chemie. URL

- BOC Sciences. (n.d.).

- Creative Biolabs. (n.d.). Conjugation Based on Cysteine Residues.

- ResearchGate. (2016). What is the effect of Maleimide surface coverage on thiol conjugation efficiency?.

- Wang, P., et al. (2020).

- BOC Sciences. (n.d.).

- Lee, J., et al. (2024). Fast and Selective Cysteine Conjugation Using para-Quinone Methides. Organic Letters. URL

- Creative Biolabs. (n.d.). Cysteine based Conjugation Strategy.

- Jones, M. W., et al. (2020).

- Thermo Fisher Scientific. (n.d.). Sulfhydryl-Reactive Crosslinker Chemistry. Thermo Fisher Scientific. URL

- ResearchGate. (2015). Thiol-Maleimide “Click” Chemistry: Evaluating the Influence of Solvent, Initiator, and Thiol on the Reaction Mechanism, Kinetics, and Selectivity.

- Zhang, Y., et al. (2019). Force-induced ring-open hydrolysis strengthens the maleimide-thiol adducts for stable protein-polymer conjugates.

- DSpace. (2018).

- Font, J., et al. (2011). Tunable degradation of maleimide-thiol adducts in reducing environments.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. vectorlabs.com [vectorlabs.com]

- 3. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 4. Covalent Modification of Biomolecules through Maleimide-Based Labeling Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Conjugation Based on Cysteine Residues - Creative Biolabs [creative-biolabs.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. bachem.com [bachem.com]

- 10. researchgate.net [researchgate.net]

- 12. Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. lumiprobe.com [lumiprobe.com]

- 18. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]

- 19. スルフヒドリル反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 20. alfa-chemistry.com [alfa-chemistry.com]

- 21. Strengthening Maleimide-Based ADCs: How to Prevent Premature Payload Release - SigutLabs [sigutlabs.com]

- 22. creativepegworks.com [creativepegworks.com]

- 23. researchgate.net [researchgate.net]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates | Semantic Scholar [semanticscholar.org]

- 26. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 28. pubs.acs.org [pubs.acs.org]

PFP ester amine reaction kinetics

An In-depth Technical Guide to the Reaction Kinetics of Pentafluorophenyl (PFP) Esters with Amines

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pentafluorophenyl (PFP) esters have emerged as a superior class of reagents for the acylation of primary and secondary amines, a cornerstone reaction in bioconjugation, peptide synthesis, and materials science. Their ascendancy over traditional N-hydroxysuccinimide (NHS) esters is not merely incremental but is grounded in fundamental kinetic advantages. This guide provides an in-depth analysis of the reaction kinetics of PFP esters with amines, elucidating the chemical principles that govern their efficiency. We will explore the dual landscape of desired aminolysis and competing hydrolysis, quantify the factors that modulate these reaction rates, and provide field-proven protocols for their kinetic analysis. The core takeaway is that PFP esters offer a powerful combination of high reactivity towards amines and significantly enhanced stability against hydrolysis, providing a wider, more forgiving operational window that leads to higher yields, greater reproducibility, and more controlled conjugation outcomes.[1][2][3]

Introduction: The Need for Controlled Amine Acylation

The covalent linkage of molecules via the formation of stable amide bonds is a critical process in the development of advanced therapeutics like antibody-drug conjugates (ADCs), the creation of diagnostic reagents, and the synthesis of novel polymers.[4][5] The success of these applications hinges on the ability to control the acylation of amine groups with high efficiency and specificity. While various "active esters" have been developed for this purpose, pentafluorophenyl (PFP) esters, which are derived from a carboxylic acid and pentafluorophenol, have distinguished themselves.[1][6] Their superior performance is rooted in the potent electron-withdrawing nature of the pentafluorophenyl group, which dictates a highly favorable kinetic profile.[7][8] This guide moves beyond a simple comparative overview to provide a detailed examination of the reaction kinetics, empowering researchers to design, optimize, and troubleshoot their amine conjugation strategies with a high degree of precision.

Core Reaction Principles: A Kinetic Balancing Act

The efficacy of a PFP ester in any application is determined by the competition between two simultaneous reactions: the desired reaction with an amine (aminolysis) and the undesirable reaction with water (hydrolysis).[9] Understanding the kinetics of both pathways is essential for maximizing the yield of the intended product.

Mechanism of Aminolysis: The Desired Pathway

The reaction between a PFP ester and a primary or secondary amine is a classic nucleophilic acyl substitution.[7] The reaction proceeds as follows:

-

Nucleophilic Attack: The lone pair of electrons on the amine's nitrogen atom attacks the highly electrophilic carbonyl carbon of the PFP ester.[8]

-

Tetrahedral Intermediate Formation: This attack forms a transient, high-energy tetrahedral intermediate.

-

Collapse and Amide Formation: The intermediate collapses, expelling the pentafluorophenolate anion—an excellent leaving group—to form a highly stable amide bond.[1][3]

The strong inductive effect of the five fluorine atoms on the phenyl ring makes the carbonyl carbon exceptionally electrophilic, accelerating the rate of nucleophilic attack by amines.[7][10]

Caption: Reaction mechanism of a PFP ester with a primary amine.

The Competing Reaction: Hydrolysis

In aqueous environments, water can also act as a nucleophile, attacking the PFP ester's carbonyl carbon.[9] This leads to hydrolysis, converting the active ester back into an unreactive carboxylic acid and consuming the reagent. While PFP esters are significantly more resistant to hydrolysis than NHS esters, this pathway is never entirely absent and its rate is a critical kinetic parameter.[11][12]

Caption: Competing reaction pathways for active esters in bioconjugation.

The overall success of a conjugation reaction is dictated by the ratio of the rate constants, k_aminolysis / k_hydrolysis. The superior utility of PFP esters stems from their ability to maximize this ratio.

Factors Governing Reaction Kinetics

Optimizing a PFP ester-amine reaction requires a quantitative understanding of the variables that influence the rates of aminolysis and hydrolysis.

Reaction pH

The pH of the reaction medium is the most critical parameter, as it exerts a dual and opposing influence.[13]

-

Amine Nucleophilicity: A primary amine (R-NH₂) is nucleophilic, but its protonated form (R-NH₃⁺) is not. For the reaction to proceed, the amine must be deprotonated. The optimal pH is therefore typically at or slightly above the pKa of the target amine groups (for lysine ε-amino groups, pKa ≈ 10.5, but reactivity is significant at lower pH).

-

Ester Stability: The rate of hydrolysis for PFP esters, while slow, increases with pH due to the higher concentration of hydroxide ions (a stronger nucleophile than water).[14]

This creates a trade-off: lower pH (<7.0) slows the desired conjugation by reducing the concentration of reactive amine, while higher pH (>8.5) accelerates the competing hydrolysis, consuming the PFP ester.[10][13] The empirically determined optimal range for PFP ester conjugations is generally between pH 7.2 and 8.5 .[13][15]

| pH Range | Effect on Aminolysis (Desired) | Effect on Hydrolysis (Competing) | Overall Recommendation |

| < 7.0 | Rate decreases significantly due to protonation of the amine.[13] | Hydrolysis is minimal. | Not recommended for efficient conjugation. |

| 7.2 - 8.5 | Favorable concentration of deprotonated, nucleophilic amine.[10] | Rate of hydrolysis is low and manageable.[14] | Optimal range for most applications. |

| > 8.5 | Amine is fully deprotonated and highly reactive. | Rate of hydrolysis increases significantly, reducing reagent availability.[13] | Use with caution; may require shorter reaction times and higher reagent excess. |

Temperature

Reaction rates generally increase with temperature, following the Arrhenius equation. For PFP ester conjugations, reactions are typically performed between 4°C and room temperature (20-25°C).[15]

-

Room Temperature (20-25°C): Allows for faster reaction kinetics, with typical incubation times of 1-4 hours.[15][16]

-

4°C (Cold Room): Slows both aminolysis and hydrolysis. This is the preferred condition for conjugations involving sensitive biomolecules or when extended reaction times (e.g., overnight) are required to achieve the desired degree of labeling without significant reagent degradation.[15][16]

Solvents and Co-solvents

PFP esters are often hydrophobic and require dissolution in an anhydrous, amine-free organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) before being added to the aqueous reaction buffer.[17][18]

-

Solubility: The use of a co-solvent ensures the PFP ester is fully solubilized, preventing precipitation and ensuring its availability for the reaction. The final concentration of the organic co-solvent should typically be kept below 10% to avoid denaturation of proteins.[10][16]

-

Solvent Polarity: The polarity of the reaction medium can influence reaction rates by stabilizing or destabilizing the transition state.[19] While detailed studies on PFP esters are limited, the general principles of solvent effects on nucleophilic substitution apply.

Nucleophile and Substrate Structure

-

Primary vs. Secondary Amines: PFP esters react readily with both primary and secondary amines to form stable amide bonds.[1][17]

-

Steric Hindrance: The rate of reaction is sensitive to steric hindrance around the amine nucleophile and the ester's carbonyl group. Bulky groups near the reaction centers can significantly decrease the reaction rate.

-

Aliphatic vs. Aromatic Amines: Aliphatic amines are generally more nucleophilic and react faster than aromatic amines.

Quantitative & Comparative Kinetics

The primary kinetic advantage of PFP esters is their superior stability in aqueous media compared to NHS esters. This enhanced stability translates to a longer effective half-life, providing a wider window for the desired aminolysis to occur.

| Active Ester | Comparative Hydrolytic Stability | Key Kinetic Feature |

| PFP Ester | Significantly more stable than NHS esters. One study found a PFP ester to be ~6-fold more stable than the corresponding NHS ester in an aqueous solution.[9][11] | High reactivity towards amines combined with low susceptibility to hydrolysis results in higher overall conjugation efficiency.[10][12] |

| NHS Ester | Prone to rapid hydrolysis, especially at pH > 8. The half-life can be as short as 10 minutes at pH 8.6 (4°C).[9][20] | While initial aminolysis rates can be fast, the rapid competing hydrolysis often leads to lower final yields and requires a larger excess of reagent.[4][16] |

Experimental Design for Kinetic Studies

A self-validating protocol for studying PFP ester-amine reaction kinetics involves careful setup, precise time-point sampling, and robust analytical monitoring.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 15. precisepeg.com [precisepeg.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. broadpharm.com [broadpharm.com]

- 18. broadpharm.com [broadpharm.com]

- 19. jru-b.com [jru-b.com]

- 20. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

The Strategic Role of the PEG1 Spacer in Precision Bioconjugation: A Technical Guide

Executive Summary

In the intricate landscape of bioconjugate design, the chemical spacer linking a payload to a biomolecule is a critical determinant of success. While longer polyethylene glycol (PEG) chains are widely recognized for their ability to enhance solubility and extend circulation half-life, the strategic importance of the shortest discrete PEG unit—the PEG1 spacer—is often underestimated. This technical guide provides an in-depth exploration of the PEG1 spacer, moving beyond its identity as a simple linker to frame it as a strategic tool for precision engineering. We will dissect its fundamental physicochemical properties, analyze the critical trade-offs that govern the choice between short and long spacers, and provide field-proven experimental protocols. This guide is intended for researchers, chemists, and drug development professionals seeking to optimize their bioconjugation strategies by understanding when the minimalist approach of a PEG1 spacer offers a distinct advantage in applications such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

The Crosslinker Spacer: More Than Just Distance

Bioconjugation relies on chemical crosslinkers to covalently connect two or more molecules, such as an antibody and a cytotoxic drug.[1] The spacer arm, the structural component that separates the reactive ends of the crosslinker, is far from a passive component. Its chemical nature, length, and flexibility profoundly influence the properties of the final conjugate.[2][3] Key functions of the spacer include:

-

Modulating Solubility: The hydrophobicity of many potent payloads can lead to aggregation and poor bioavailability.[4] Hydrophilic spacers can counteract this, improving the overall solubility of the conjugate.[5][]

-

Mitigating Steric Hindrance: A spacer provides physical separation between the conjugated molecules, which can be crucial for preserving the biological activity and binding affinity of proteins or antibodies.[7][8]

-

Influencing Pharmacokinetics (PK): The size and chemical nature of the spacer can affect the conjugate's hydrodynamic radius and its susceptibility to enzymatic degradation, thereby altering its circulation time and biodistribution.[9][10]

Within the repertoire of available spacers, polyethylene glycol (PEG) has become the industry gold standard due to its unique combination of hydrophilicity, biocompatibility, low immunogenicity, and chemical inertness.[][11][12]

Decoding the PEG1 Spacer: Fundamental Properties

The PEG1 spacer consists of a single ethylene glycol unit, with the chemical structure -(O-CH2-CH2)-. While it is the shortest possible PEG chain, this single unit imparts a distinct and valuable set of physicochemical properties that distinguish it from simple alkyl chains.

-

Inherent Hydrophilicity: The ether oxygen in the PEG1 unit can form hydrogen bonds with water, bestowing a degree of hydrophilicity that is absent in hydrocarbon spacers of similar length.[9] This property is crucial for improving the aqueous solubility of hydrophobic molecules, even when a minimal spacer length is required.[4][5]

-

Defined Length and Monodispersity: Unlike traditional polydisperse PEG polymers, crosslinkers incorporating a discrete PEG1 unit are homogeneous compounds with a defined molecular weight and spacer length.[13] This monodispersity is critical for manufacturing reproducible bioconjugates with consistent drug-to-antibody ratios (DARs), a key quality attribute for therapeutics like ADCs and PROTACs.[][15]

-

Conformational Flexibility: The carbon-oxygen single bonds within the PEG1 spacer are capable of free rotation, providing flexibility that can be advantageous for allowing the conjugated partners to adopt optimal orientations for biological activity.[9]

Caption: Structure of a generic heterobifunctional crosslinker featuring a PEG1 spacer.

Data Presentation: Physicochemical Properties of PEG1

| Property | Description | Strategic Implication |

| Composition | Single ethylene glycol unit: -(O-CH2-CH2)- | The most fundamental unit of PEG, providing core benefits in the smallest possible package. |

| Hydrophilicity | High; capable of hydrogen bonding with water. | Improves solubility of hydrophobic payloads without adding significant bulk.[4][5] |

| Monodispersity | High; single, defined molecular weight. | Ensures batch-to-batch consistency and homogeneity of the final bioconjugate.[] |